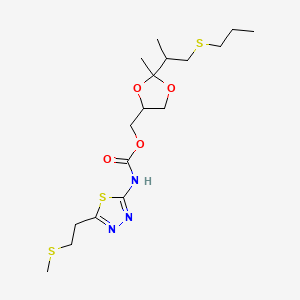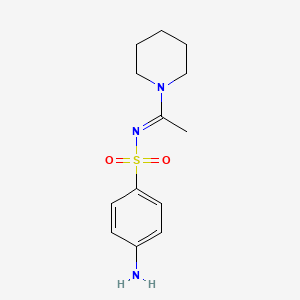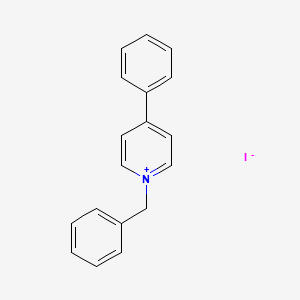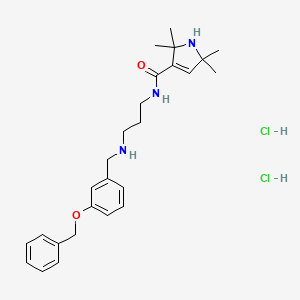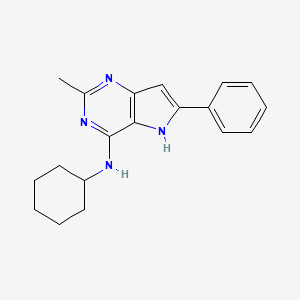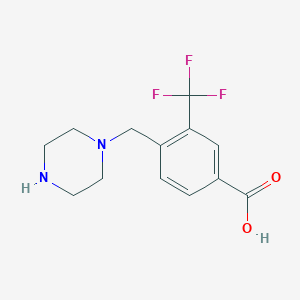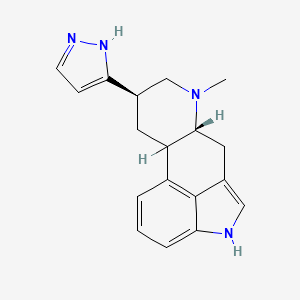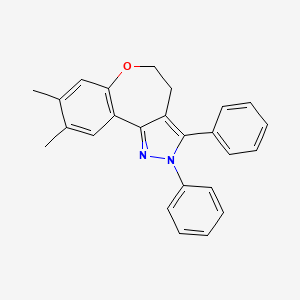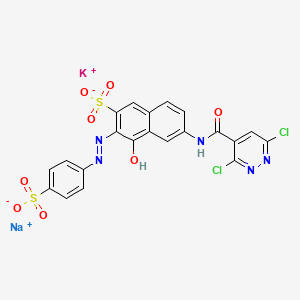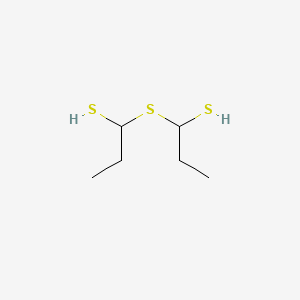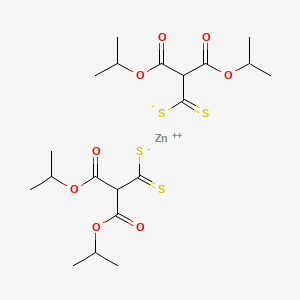
zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate is a complex organozinc compound with a unique structure that includes multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate typically involves the reaction of zinc salts with appropriate organic ligands under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are crucial to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products and materials
Mechanism of Action
The mechanism by which zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate include other organozinc compounds with similar functional groups and structures .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
Properties
CAS No. |
93914-22-8 |
|---|---|
Molecular Formula |
C20H30O8S4Zn |
Molecular Weight |
592.1 g/mol |
IUPAC Name |
zinc;3-oxo-3-propan-2-yloxy-2-propan-2-yloxycarbonylpropanedithioate |
InChI |
InChI=1S/2C10H16O4S2.Zn/c2*1-5(2)13-8(11)7(10(15)16)9(12)14-6(3)4;/h2*5-7H,1-4H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
QFQKNLOXOLLOOY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)C(=S)[S-].CC(C)OC(=O)C(C(=O)OC(C)C)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


